![molecular formula C8H12N2 B1390745 (S)-3-(1-Aminoethyl)aniline CAS No. 317830-29-8](/img/structure/B1390745.png)
(S)-3-(1-Aminoethyl)aniline
Overview
Description
“(S)-4-(1-Aminoethyl)aniline” is a compound used for pharmaceutical testing . It’s a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular formula of “(S)-4-(1-Aminoethyl)aniline” is C8H12N2 . Its molecular weight is 136.19 g/mol .Chemical Reactions Analysis
The direct asymmetric synthesis of α-chiral primary amines, such as “(S)-4-(1-Aminoethyl)aniline”, has been highlighted as a state-of-the-art catalytic method . This method demonstrates utility in the construction of molecular complexities .Physical And Chemical Properties Analysis
“(S)-4-(1-Aminoethyl)aniline” should be stored in a dark place, under an inert atmosphere, at 2-8°C . The boiling point is not specified .Scientific Research Applications
Synthesis of Chiral Pharmaceuticals
(S)-3-(1-Aminoethyl)aniline: is a chiral compound that can be used as a building block in the synthesis of pharmaceuticals. Its chirality is particularly important for creating drugs with specific enantiomeric forms, which can have different therapeutic effects or reduced side effects compared to their racemic mixtures .
Asymmetric Catalysis
This compound serves as a precursor for the development of chiral ligands used in asymmetric catalysis. Asymmetric catalysis is crucial for producing enantiomerically pure substances, which are often needed in the pharmaceutical industry to ensure the efficacy and safety of drugs .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, (S)-3-(1-Aminoethyl)aniline is involved in the preparation of various organic compounds. Its aminoethyl group makes it a versatile reagent for introducing amine functionalities into chemical structures, which is a common requirement in the synthesis of dyes, agrochemicals, and polymers .
Development of Chiral Analytical Methods
The compound is used in the development of chiral analytical methods, such as chiral chromatography, which are essential for the separation and analysis of enantiomers in a mixture. This is particularly important in the quality control of pharmaceuticals .
Research on Transaminations
(S)-3-(1-Aminoethyl)aniline: is used in research on biomimetic transaminations, which are chemical reactions that mimic the biological process of transferring an amino group from one molecule to another. This research has implications for the development of new synthetic pathways in medicinal chemistry .
Ligand for Metal Complexes
The compound can act as a ligand for metal complexes, which are used in various catalytic and materials science applications. The ability to form complexes with metals can lead to the development of new catalysts with improved performance or novel materials with unique properties .
Safety and Hazards
properties
IUPAC Name |
3-[(1S)-1-aminoethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWYRMCXWROJMP-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
317830-29-8 | |
Record name | (S)-3-(1-aminoethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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